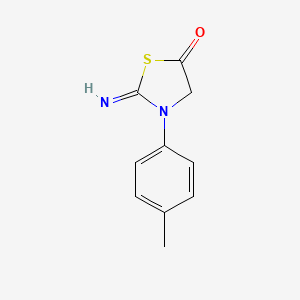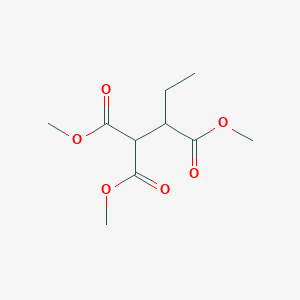![molecular formula C15H26N2O B14384714 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one CAS No. 88364-50-5](/img/structure/B14384714.png)
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one typically involves the reaction of an appropriate indanone derivative with piperazine under controlled conditions. The reaction may proceed through a Mannich-type reaction, where the indanone is first activated by a suitable reagent, followed by nucleophilic attack by piperazine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-(piperazin-1-ylmethyl)-1H-indole hydrochloride: Shares structural similarities but differs in the indole ring system.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with different substituents and biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring, offering different chemical and biological properties.
Uniqueness
3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of the indanone and piperazine moieties makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88364-50-5 |
|---|---|
Formule moléculaire |
C15H26N2O |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
3-methyl-2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C15H26N2O/c1-11-12-4-2-3-5-13(12)15(18)14(11)10-17-8-6-16-7-9-17/h11-14,16H,2-10H2,1H3 |
Clé InChI |
GKDZHHXKMWLGLU-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCCCC2C(=O)C1CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
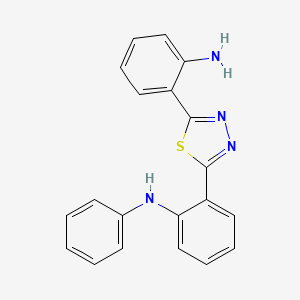
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)
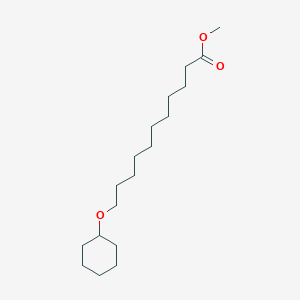
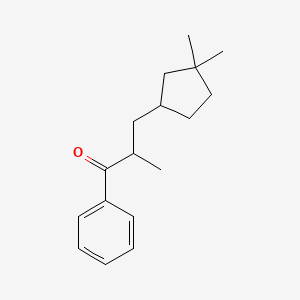
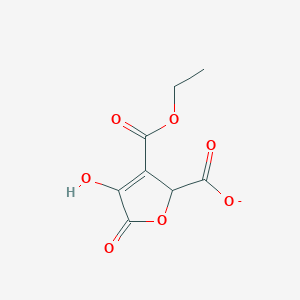
![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)

![N-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}-2-methylphenyl)benzamide](/img/structure/B14384685.png)
